molecular formula C12H11ClN2O2 B2461285 5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one CAS No. 1443288-25-2

5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

Cat. No. B2461285
CAS RN: 1443288-25-2
M. Wt: 250.68
InChI Key: AYQGTSZPDINWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridazine derivative, which is a class of organic compounds that have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of viruses by targeting viral enzymes.
Biochemical and Physiological Effects:
5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. It has also been found to inhibit the replication of viruses by targeting viral enzymes. The compound has been studied for its potential use as a fluorescent probe for imaging applications.

Advantages and Limitations for Lab Experiments

5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It exhibits significant biological activities, which make it a promising candidate for drug discovery and development. However, the compound also has some limitations. It is relatively insoluble in water, which can make it difficult to use in certain experiments. It also has potential toxicity, which needs to be carefully evaluated before use.

Future Directions

There are several future directions for the study of 5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one. One potential direction is the development of new derivatives with improved biological activities and pharmacological properties. Another direction is the investigation of the compound's potential use as a fluorescent probe for imaging applications. The compound can also be studied for its potential use in combination therapy for cancer and viral infections. Finally, the compound can be further evaluated for its potential toxicity and safety profiles.

Synthesis Methods

The synthesis of 5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one involves the reaction of 4-ethoxyphenylhydrazine with 2-chloro-5-nitropyridazine in the presence of a base. The resulting intermediate is then reduced with a reducing agent to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one has been extensively studied for its potential applications in various fields. It has been found to exhibit significant biological activities, which make it a promising candidate for drug discovery and development. The compound has been studied for its anticancer, antiviral, and antibacterial properties. It has also been investigated for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

4-chloro-3-(4-ethoxyphenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-9-5-3-8(4-6-9)12-10(13)7-11(16)14-15-12/h3-7H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQGTSZPDINWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=O)C=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

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